

6-Bromo-2,3-difluorobenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromo-2,3-difluorobenzaldehyde**

Cat. No.: **B1336277**

[Get Quote](#)

For researchers, scientists, and drug development professionals, **6-Bromo-2,3-difluorobenzaldehyde** is a key building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. This versatile aromatic aldehyde, characterized by its bromine and dual fluorine substitutions, offers unique reactivity for creating complex molecules. This in-depth guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, including detailed experimental protocols and workflow visualizations.

Commercial Availability and Properties

6-Bromo-2,3-difluorobenzaldehyde is readily available from several major chemical suppliers, ensuring a stable supply for research and development needs. It is typically offered in purities of 98% or higher.

Physicochemical and Supplier Data

The key properties and commercial sources of this compound are summarized below for easy reference and comparison.

Property	Value	Supplier Availability & Purity
CAS Number	360576-04-1	Thermo Scientific Chemicals (98%)[1]
Molecular Formula	C ₇ H ₃ BrF ₂ O	Fisher Scientific (98%)[2]
Molecular Weight	221.00 g/mol	Oakwood Chemical (98%)[3]
Appearance	White to cream or pale brown crystals, powder, or fused solid	CP Lab Safety (min 98%)[4]
Melting Point	38.5-44.5 °C	P212121 Store (>96%)
Boiling Point	225.7 °C	
IUPAC Name	6-bromo-2,3-difluorobenzaldehyde	
SMILES	FC1=C(F)C(C=O)=C(Br)C=C1	
InChI Key	LAVPYRPTHABUAD-UHFFFAOYSA-N	

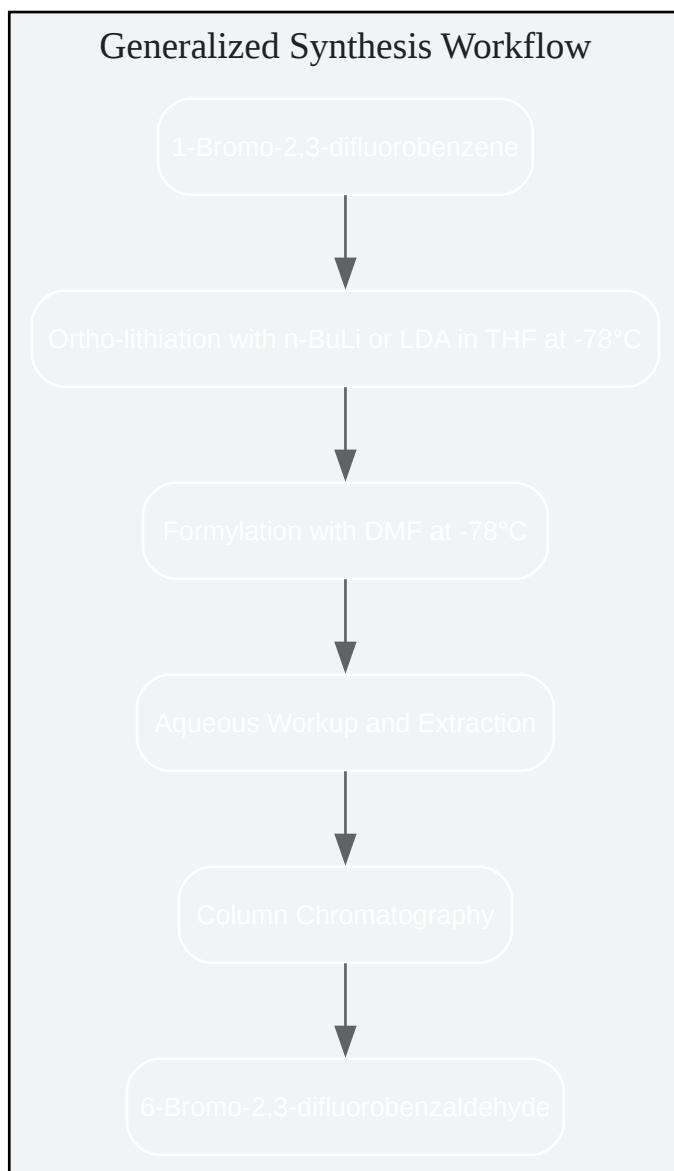
Synthesis and Reactivity

While specific synthetic routes for **6-bromo-2,3-difluorobenzaldehyde** are not extensively detailed in publicly available literature, analogous syntheses of similar brominated and fluorinated benzaldehydes suggest that a common method involves the ortho-lithiation of a corresponding bromo-difluorobenzene precursor followed by formylation.

A plausible synthetic pathway is outlined below. This generalized protocol is based on established methods for the synthesis of similar compounds, such as 4-bromo-2,6-difluorobenzaldehyde.[5]

General Synthetic Protocol: Ortho-lithiation and Formylation

This procedure describes a general method for the synthesis of a bromodifluorobenzaldehyde from a bromodifluorobenzene precursor.


Materials:

- 1-Bromo-2,3-difluorobenzene (or other suitable precursor)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
- N,N-Dimethylformamide (DMF)
- Hydrochloric acid (HCl), aqueous solution
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve the 1-bromo-2,3-difluorobenzene precursor in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of n-BuLi or LDA in an appropriate solvent dropwise to the reaction mixture, maintaining the temperature below -70 °C.
- Stir the mixture at -78 °C for a specified time (typically 30 minutes to 2 hours) to allow for the formation of the lithiated intermediate.
- Slowly add anhydrous DMF dropwise to the reaction mixture, again maintaining a low temperature.

- Allow the reaction to stir at -78 °C for an additional period (e.g., 1-3 hours) and then gradually warm to 0 °C.
- Quench the reaction by carefully adding a dilute aqueous solution of HCl.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic extracts and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **6-Bromo-2,3-difluorobenzaldehyde**.

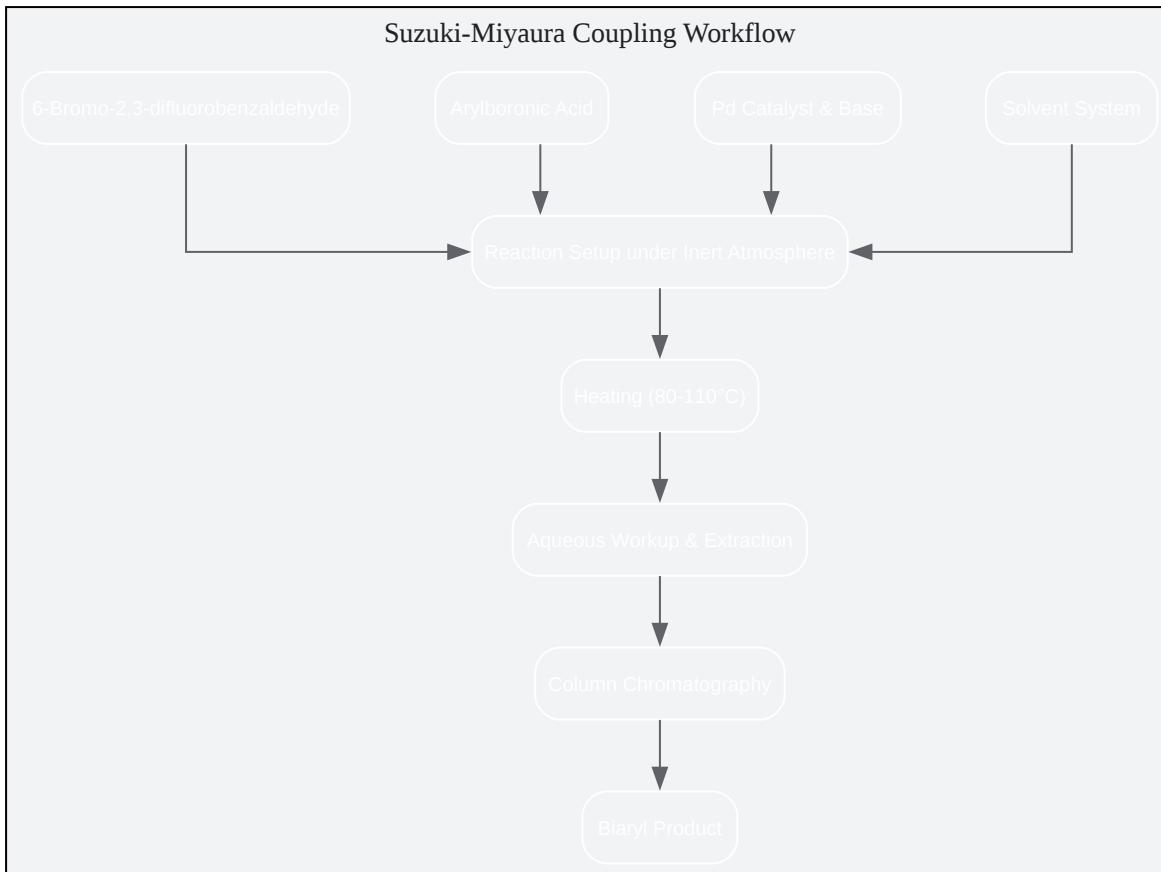
Applications in Organic Synthesis

The presence of both a reactive aldehyde group and a bromo substituent makes **6-bromo-2,3-difluorobenzaldehyde** a valuable intermediate for constructing more complex molecules, particularly through carbon-carbon bond-forming reactions. It is frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. The bromine atom on the **6-bromo-2,3-difluorobenzaldehyde** can be selectively coupled with a variety of arylboronic acids in the presence of a palladium catalyst.

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for **6-bromo-2,3-difluorobenzaldehyde**.


Materials:

- **6-Bromo-2,3-difluorobenzaldehyde** (1 equivalent)
- Arylboronic acid (1.2-1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2-3 equivalents)
- Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
- Ethyl acetate
- Water
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a Schlenk flask, combine **6-bromo-2,3-difluorobenzaldehyde**, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

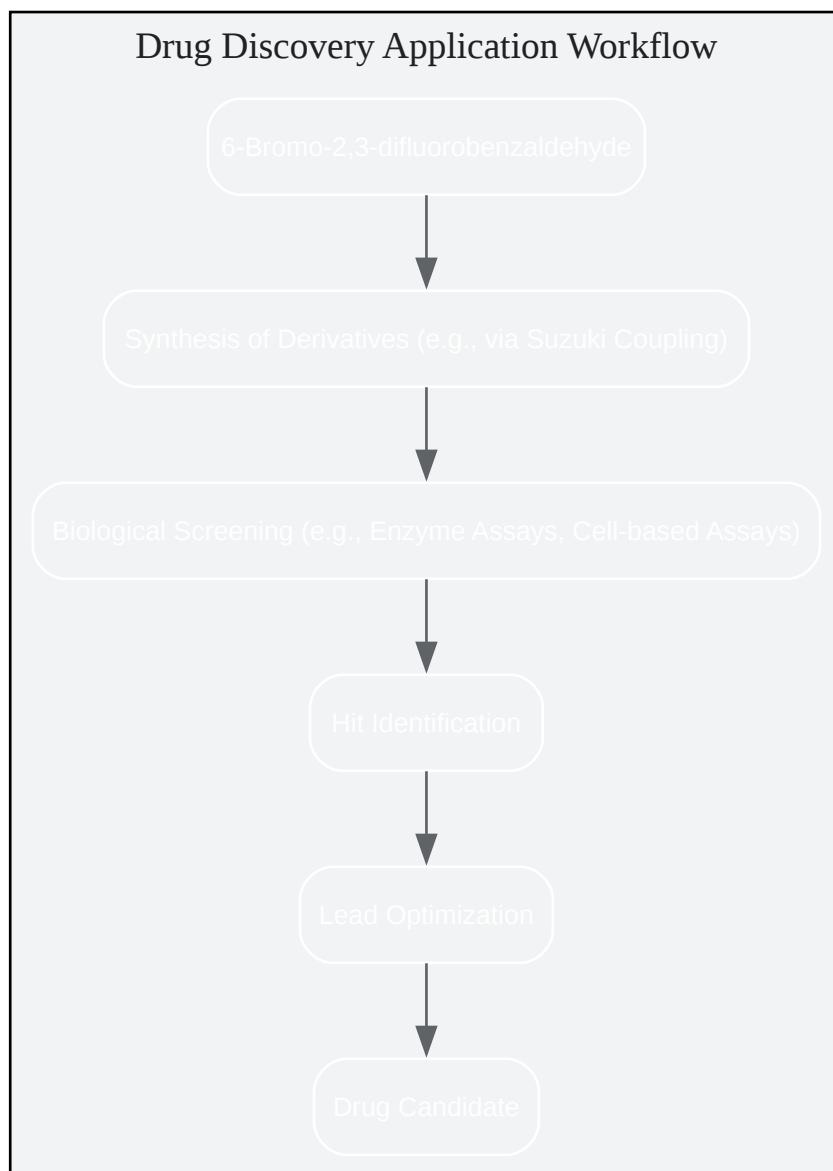
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

[Click to download full resolution via product page](#)

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

While a comprehensive, publicly available dataset of spectroscopic information for **6-bromo-2,3-difluorobenzaldehyde** is limited, some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.^[6] For structurally similar compounds, the aldehyde proton typically appears as a singlet around 10 ppm in the ¹H NMR spectrum. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine


atoms. In the ^{13}C NMR spectrum, the carbonyl carbon is expected in the downfield region (around 190 ppm), and the carbon atoms bonded to fluorine will show characteristic C-F coupling.

Biological and Medicinal Chemistry Applications

The utility of **6-bromo-2,3-difluorobenzaldehyde** lies in its role as a precursor to more complex molecules with potential biological activity. The difluorinated phenyl ring is a common motif in medicinal chemistry, often introduced to modulate the physicochemical properties of a drug candidate, such as its metabolic stability and binding affinity.

While no specific biological signaling pathways have been directly associated with **6-bromo-2,3-difluorobenzaldehyde** itself, its derivatives are of interest in the development of central nervous system (CNS) drugs and antipsychotic medications.^[7] For instance, related bromo-carbazole derivatives have been investigated for their neuroprotective properties.

The general workflow for utilizing this compound in a drug discovery context is illustrated below.

[Click to download full resolution via product page](#)

A simplified workflow for the application of **6-Bromo-2,3-difluorobenzaldehyde** in drug discovery.

In conclusion, **6-Bromo-2,3-difluorobenzaldehyde** is a commercially accessible and synthetically valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups allows for the strategic construction of novel and complex molecular architectures. The provided protocols and workflows serve as a foundational guide for its effective utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. H31855.06 [thermofisher.com]
- 2. 6-Bromo-2,3-difluorobenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 3. 6-Bromo-2,3-difluorobenzaldehyde [oakwoodchemical.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. 360576-04-1|6-Bromo-2,3-difluorobenzaldehyde|BLD Pharm [bldpharm.com]
- 7. 6-Bromo-2,3-difluorobenzaldehyde [myskinrecipes.com]
- To cite this document: BenchChem. [6-Bromo-2,3-difluorobenzaldehyde: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1336277#commercial-availability-of-6-bromo-2-3-difluorobenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com